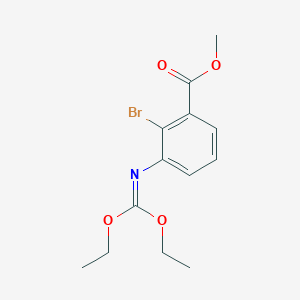

Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate

CAS No.:

Cat. No.: VC15900659

Molecular Formula: C13H16BrNO4

Molecular Weight: 330.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16BrNO4 |

|---|---|

| Molecular Weight | 330.17 g/mol |

| IUPAC Name | methyl 2-bromo-3-(diethoxymethylideneamino)benzoate |

| Standard InChI | InChI=1S/C13H16BrNO4/c1-4-18-13(19-5-2)15-10-8-6-7-9(11(10)14)12(16)17-3/h6-8H,4-5H2,1-3H3 |

| Standard InChI Key | SFACMWVDGUGHDP-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=NC1=CC=CC(=C1Br)C(=O)OC)OCC |

Introduction

Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate is a complex organic compound with a unique structure that includes both an electrophilic bromine atom and a nucleophilic amino group. This compound is of significant interest in synthetic organic chemistry due to its versatility in various chemical reactions and potential applications in drug synthesis and materials science.

Synthesis of Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate

The synthesis of this compound typically involves several steps, including bromination and subsequent reaction with diethoxymethylene amine. While detailed protocols for this exact compound may not be widely published, similar compounds are synthesized using established organic chemistry techniques that emphasize high yield and reproducibility.

Synthesis Steps

-

Bromination: The first step involves the bromination of a suitable precursor, typically a benzoic acid derivative.

-

Reaction with Diethoxymethylene Amine: The brominated intermediate then reacts with diethoxymethylene amine to form the final product.

Chemical Reactions and Mechanisms

Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate can undergo various chemical reactions typical for compounds with electrophilic bromine atoms, such as nucleophilic substitution reactions. The mechanism of action primarily involves the reactivity due to the presence of both the electrophilic bromine atom and the nucleophilic amino group.

Reaction Types

-

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to a variety of derivatives.

-

Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, further expanding its utility in organic synthesis.

Applications

This compound finds applications in several scientific fields, particularly in synthetic organic chemistry and drug development. Its versatility makes it valuable in research laboratories focused on these areas.

Fields of Application

-

Synthetic Organic Chemistry: Used as a building block for more complex molecules.

-

Drug Development: Potential precursor for pharmaceutical compounds due to its reactivity and functional groups.

Handling and Storage

-

Storage Conditions: Typically stored under conditions that prevent degradation, such as in a dry environment.

-

Handling Precautions: May require protective equipment due to potential reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume